molecular formula C10H19O5P B12621673 Methyl 4-(diethoxyphosphoryl)pent-2-enoate CAS No. 921213-00-5

Methyl 4-(diethoxyphosphoryl)pent-2-enoate

Cat. No.: B12621673
CAS No.: 921213-00-5
M. Wt: 250.23 g/mol
InChI Key: JSRWVOIZSXHBMN-UHFFFAOYSA-N
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Description

Methyl 4-(diethoxyphosphoryl)pent-2-enoate is an organophosphorus compound with the molecular formula C9H17O5P It is characterized by the presence of a diethoxyphosphoryl group attached to a pent-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(diethoxyphosphoryl)pent-2-enoate can be synthesized through the reaction of methyl 4-bromocrotonate with triethyl phosphite. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like lithium hexamethyldisilazide (LiHMDS). The reaction is carried out at low temperatures (0°C) and then warmed to room temperature to complete the process .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The separation and purification of the product are typically achieved through techniques such as flash chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethoxyphosphoryl)pent-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the compound into phosphonates.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methyl 4-(diethoxyphosphoryl)pent-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(diethoxyphosphoryl)pent-2-enoate involves its interaction with molecular targets through its diethoxyphosphoryl group. This group can form stable bonds with various biomolecules, influencing their function. The pathways involved include the formation of phosphonate esters and their subsequent interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(diethoxyphosphoryl)but-2-enoate
  • Ethyl 4-(diethoxyphosphoryl)but-2-enoate
  • Diethyl benzylphosphonate

Uniqueness

Methyl 4-(diethoxyphosphoryl)pent-2-enoate is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its pent-2-enoate backbone offers different steric and electronic properties, making it suitable for specific applications that other compounds may not fulfill .

Properties

CAS No.

921213-00-5

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

IUPAC Name

methyl 4-diethoxyphosphorylpent-2-enoate

InChI

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)9(3)7-8-10(11)13-4/h7-9H,5-6H2,1-4H3

InChI Key

JSRWVOIZSXHBMN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)C=CC(=O)OC)OCC

Origin of Product

United States

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